molecular formula C16H14ClNO3 B8585048 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid

4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid

Cat. No.: B8585048
M. Wt: 303.74 g/mol
InChI Key: XUUMDXYMCOMXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro-phenyl group and a cyclopropylmethoxy group

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C16H14ClNO3/c17-12-5-3-11(4-6-12)13-7-14(16(19)20)18-8-15(13)21-9-10-1-2-10/h3-8,10H,1-2,9H2,(H,19,20)

InChI Key

XUUMDXYMCOMXCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CN=C(C=C2C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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